molecular formula C20H25N5O2 B2959921 4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 2034307-36-1

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Katalognummer: B2959921
CAS-Nummer: 2034307-36-1
Molekulargewicht: 367.453
InChI-Schlüssel: UPGKMMDOBZMHHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a cyclopropyl-substituted pyridazine ring and a phenoxyethyl side chain. The cyclopropyl group introduces steric rigidity, while the phenoxyethyl moiety may enhance solubility through its ether linkage.

Eigenschaften

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20(21-10-15-27-17-4-2-1-3-5-17)25-13-11-24(12-14-25)19-9-8-18(22-23-19)16-6-7-16/h1-5,8-9,16H,6-7,10-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGKMMDOBZMHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound is characterized by a complex molecular structure that integrates various functional groups, notably a piperazine ring, a carboxamide group, and a cyclopropyl-substituted pyridazine moiety. This article explores the biological activity of this compound, focusing on its interactions with ion channels and potential therapeutic implications.

Molecular Structure and Properties

The molecular formula of this compound is C20H25N5O2C_{20}H_{25}N_{5}O_{2}, with a molecular weight of approximately 367.44 g/mol. The structural features include:

  • Piperazine Ring : Known for its nucleophilic properties.
  • Carboxamide Group : Capable of undergoing hydrolysis.
  • Cyclopropyl-Pyridazine Moiety : Implicated in specific biological activities.

Biological Activity

Research indicates that 4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide exhibits significant activity against transient receptor potential channel 6 (TRPC6). TRPC6 is involved in various pathological conditions, including nephrotic syndrome and cardiac hypertrophy. The modulation of TRPC6 activity by this compound suggests its potential role in treating diseases related to ion channel dysregulation.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Ion Channel Modulation : By influencing TRPC6 activity, the compound may alter cellular signaling pathways associated with cardiovascular and renal functions.
  • Electrophysiological Interactions : Studies have employed techniques such as radiolabeled ligand binding assays and electrophysiological recordings to evaluate the compound's effectiveness in modulating channel activity under physiological conditions.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory assays have demonstrated the ability of the compound to inhibit TRPC6 channel activity, suggesting a therapeutic avenue for conditions characterized by excessive TRPC6 activation.
  • Case Studies : Investigations into similar compounds have indicated that modifications in structural features can lead to varied biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of 4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide:

Compound NameStructural FeaturesBiological Activity
Compound APyridine and pyrazole moietiesPotential antineoplastic activity
Compound BPyrimidine and pyridine ringsInhibitor of specific kinases
4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamideCyclopropyl-substituted pyridazine ringModulator of TRPC6 channels

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Modifications

Pyridazine vs. Pyridine/Triazolo-Pyridazine Derivatives
  • BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) : Replaces the pyridazine ring with a chloropyridinyl group. BCTC is a potent TRPV1 antagonist, where the tert-butylphenyl group enhances hydrophobicity and receptor binding . In contrast, the cyclopropylpyridazine core in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism .
  • 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide: Features a fused triazolo-pyridazine ring.
Piperazine-Carboxamide Substitutions
  • PKM-833 (FAAH Inhibitor) : Contains a chroman-4-yl group instead of pyridazine. The pyridazin-3-yl carboxamide in PKM-833 contributes to FAAH inhibition, whereas the cyclopropylpyridazine in the target compound may shift selectivity toward other targets (e.g., TRP channels) .
  • CPIPC (TRPV1 Agonist): Substitutes the pyridazine with a chloropyridinyl group and uses indazole/indole carboxamide substituents. The phenoxyethyl group in the target compound may reduce CNS penetration compared to CPIPC’s indole moiety, altering therapeutic applications .

Carboxamide Side Chain Variations

Compound Carboxamide Substituent Molecular Weight Key Pharmacological Property
Target Compound 2-Phenoxyethyl ~380–420* Potential TRPV1 modulation
BCTC 4-tert-Butylphenyl 387.9 TRPV1 antagonism (IC₅₀ = 6–10 nM)
Compound Benzo[d][1,3]dioxol-5-ylmethyl 381.4 Unreported, likely CNS-targeted
Compound 2,4-Dimethoxyphenyl 423.5 Enhanced solubility via methoxy groups

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The phenoxyethyl group in the target compound likely reduces logP compared to BCTC’s tert-butylphenyl, improving aqueous solubility but possibly limiting blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

  • Pyridazine vs. Pyridine : Pyridazine’s electron-deficient nature may enhance hydrogen bonding with target proteins compared to pyridine derivatives like BCTC .
  • Substituent Effects: Bulky groups (e.g., tert-butylphenyl in BCTC) improve receptor affinity but reduce solubility. Ether-containing substituents (e.g., phenoxyethyl) balance lipophilicity and solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.